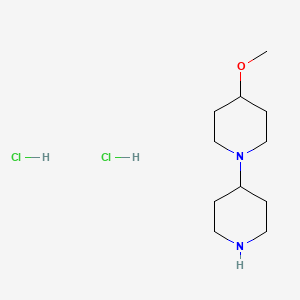
4-Methoxy-1,4'-bipiperidine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-1,4’-bipiperidine dihydrochloride is a chemical compound with the molecular formula C₁₁H₂₄Cl₂N₂O. It is a white solid that is commonly used in various chemical and pharmaceutical research applications. The compound is known for its unique structure, which consists of two piperidine rings connected by a methoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1,4’-bipiperidine dihydrochloride typically involves the reaction of 4-methoxypiperidine with 1,4-dichlorobutane under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product. The resulting product is then purified by recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 4-Methoxy-1,4’-bipiperidine dihydrochloride may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-1,4’-bipiperidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogenating agents (e.g., bromine, chlorine) and alkylating agents (e.g., methyl iodide) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, reduction may produce amines, and substitution may result in halogenated or alkylated derivatives.
Scientific Research Applications
4-Methoxy-1,4’-bipiperidine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in the study of biological processes and as a tool for investigating the function of specific proteins and enzymes.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-Methoxy-1,4’-bipiperidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparison with Similar Compounds
4-Methoxy-1,4’-bipiperidine dihydrochloride can be compared with other similar compounds, such as:
4-Methoxy-1,4’-bipiperidine: The non-dihydrochloride form, which has different solubility and stability properties.
1,4’-Bipiperidine: Lacks the methoxy group, resulting in different chemical reactivity and biological activity.
4-Methoxy-1,4’-bipiperidine hydrochloride: A similar compound with only one hydrochloride group, which may have different pharmacokinetic properties.
The uniqueness of 4-Methoxy-1,4’-bipiperidine dihydrochloride lies in its specific structure and the presence of two hydrochloride groups, which influence its solubility, stability, and reactivity in various applications.
Properties
CAS No. |
930604-26-5 |
|---|---|
Molecular Formula |
C11H23ClN2O |
Molecular Weight |
234.76 g/mol |
IUPAC Name |
4-methoxy-1-piperidin-4-ylpiperidine;hydrochloride |
InChI |
InChI=1S/C11H22N2O.ClH/c1-14-11-4-8-13(9-5-11)10-2-6-12-7-3-10;/h10-12H,2-9H2,1H3;1H |
InChI Key |
VDAPWCQUSOPACA-UHFFFAOYSA-N |
SMILES |
COC1CCN(CC1)C2CCNCC2.Cl.Cl |
Canonical SMILES |
COC1CCN(CC1)C2CCNCC2.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















